molecular formula C15H11BrF3NO B8730196 3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B8730196
M. Wt: 358.15 g/mol
InChI Key: ADCXKALVZQYLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C15H11BrF3NO and its molecular weight is 358.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11BrF3NO

Molecular Weight

358.15 g/mol

IUPAC Name

3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H11BrF3NO/c1-9-5-6-10(7-13(9)16)14(21)20-12-4-2-3-11(8-12)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

ADCXKALVZQYLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that described in Preparation 41, 3-bromo-4-methylbenzoic acid (400 mg) and 3-(trifluoromethyl)aniline were converted to the title compound (410 mg, 62%)
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-methylbenzoic acid (1.0 equiv.) in DMF (1.2M) was added EDC (1.0 equiv.) and HOBt (1.0 equiv.) followed by 3-trifluoromethylaniline (1.0 equiv.) and the reaction was stirred at ambient temperature for 48 h. The reaction mixture was partitioned between ethyl acetate and water. The separated organic layer was dried with sodium sulfate and concentrated under vacuo. The concentrated crude was purified via silica gel chromatography and eluted with 0 to 100% ethyl acetate in heptanes to give 3-bromo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide in 83% yield. LCMS (m/z) (M+H)=358/360, Rt=1.1 min.
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